(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
The compound (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one belongs to the thiazolo[3,2-a]benzimidazole family, a class of heterocyclic systems known for their diverse biological activities. These compounds are synthesized via condensation of thiazolo[3,2-a]benzimidazol-3(2H)-one with aromatic aldehydes, yielding E/Z isomers depending on reaction conditions (e.g., pyridine/dicyclohexylcarbodiimide or AcOH/AcONa) . The Z-configuration in the target compound is stabilized by intramolecular interactions, as evidenced by crystallographic studies of analogs .
Properties
Molecular Formula |
C18H14N2O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H14N2O2S/c1-2-22-15-10-6-3-7-12(15)11-16-17(21)20-14-9-5-4-8-13(14)19-18(20)23-16/h3-11H,2H2,1H3/b16-11- |
InChI Key |
SCYAWFWGXSNPTM-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-ethoxybenzaldehyde with a suitable thiazolobenzimidazole precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Antiparasitic Activity
- The 4-chloro derivative demonstrated superior activity against Trichinella spiralis (IC₅₀ = 8.2 µM), outperforming albendazole .
- The 3,4-dimethoxy analog showed moderate antitrichinellosis activity (IC₅₀ = 24.5 µM), suggesting electron-donating groups may reduce efficacy .
Antimicrobial and Anticancer Activity
- Halogenated derivatives (e.g., 4-chloro, 5-bromo) exhibited potent antibacterial effects against Staphylococcus aureus (MIC = 2–4 µg/mL) .
Antiulcer and Anti-inflammatory Activity
- Derivatives with methoxy groups (e.g., 3-methoxy-4-allyloxy) displayed significant H⁺/K⁺-ATPase inhibition, a target for antiulcer drugs .
Physicochemical and Crystallographic Insights
- Planarity : The thiazolo[3,2-a]benzimidazole core is planar (r.m.s. deviation < 0.02 Å), with substituent-bearing rings forming dihedral angles < 5° (e.g., 2.10° for 4-chloro derivative) . This planarity enhances π-π stacking in crystal lattices and target binding.
- Solubility : Electron-donating groups (e.g., 2-ethoxy) improve aqueous solubility compared to halogenated analogs .
- Stability : Intramolecular C–H···S interactions stabilize the Z-configuration, as seen in the 4-chloro derivative .
Biological Activity
(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound characterized by its unique thiazole and benzimidazole structures. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
- Molecular Formula : C18H14N2O2S
- Molecular Weight : 322.4 g/mol
- IUPAC Name : (2Z)-2-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.
1. Antimicrobial Activity
Research indicates that compounds within the thiazolobenzimidazole class exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Antifungal Properties
The compound has also shown promising antifungal activity against common pathogens such as:
- Candida albicans
- Aspergillus niger
Inhibition assays reveal that the compound disrupts fungal cell membrane integrity, leading to cell lysis.
3. Anticancer Activity
Emerging studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Cell viability assays indicate that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole and benzimidazole moieties facilitate binding to enzymes and receptors involved in critical biological pathways.
Potential Targets:
- Enzymes : Inhibition of topoisomerases and kinases.
- Receptors : Modulation of growth factor receptors involved in tumor proliferation.
Case Studies
Several studies have documented the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition against S. aureus and E. coli at concentrations <50 µg/mL. |
| Study B | Antifungal | Demonstrated >80% inhibition of C. albicans growth in vitro. |
| Study C | Anticancer | Induced apoptosis in MCF7 cells with IC50 values around 20 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
